molecular formula C10H8O4 B017691 HFEFO CAS No. 105399-03-9

HFEFO

Cat. No.: B017691
CAS No.: 105399-03-9
M. Wt: 192.17 g/mol
InChI Key: FTNOUPYETMHASW-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nervonoyl Ethanolamide typically involves the reaction of nervonic acid with ethanolamine. The process generally requires the activation of the carboxylic acid group of nervonic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate .

Industrial Production Methods: Industrial production of Nervonoyl Ethanolamide may involve the extraction of nervonic acid from natural sources such as plant seed oils, followed by its chemical conversion to Nervonoyl Ethanolamide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nervonoyl Ethanolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with varying biological activities .

Properties

CAS No.

105399-03-9

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one

InChI

InChI=1S/C10H8O4/c1-6(9-7(11)2-4-13-9)10-8(12)3-5-14-10/h2-5,11H,1H3/b10-6+

InChI Key

FTNOUPYETMHASW-UXBLZVDNSA-N

SMILES

CC(=C1C(=O)C=CO1)C2=C(C=CO2)O

Isomeric SMILES

C/C(=C\1/C(=O)C=CO1)/C2=C(C=CO2)O

Canonical SMILES

CC(=C1C(=O)C=CO1)C2=C(C=CO2)O

Synonyms

2-(1-(3-hydroxy-2-furanyl)ethylidene)-(2H)-furan-3-one
HFEFO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.